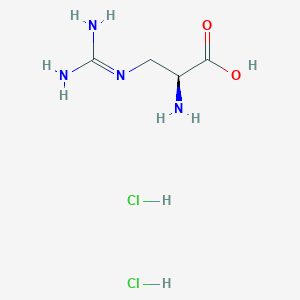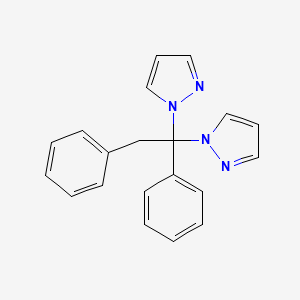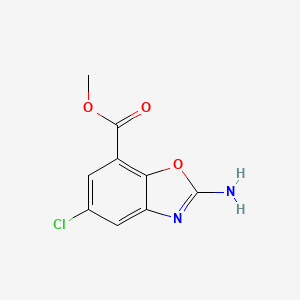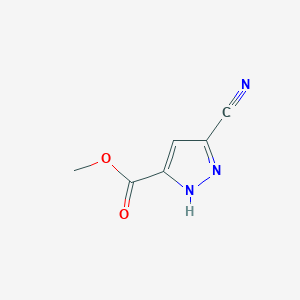![molecular formula C24H17Cl2FN4O2S B2559348 2,5-dichloro-N-[[4-(4-fluorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide CAS No. 389070-84-2](/img/structure/B2559348.png)
2,5-dichloro-N-[[4-(4-fluorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dichloro-N-[[4-(4-fluorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide is a useful research compound. Its molecular formula is C24H17Cl2FN4O2S and its molecular weight is 515.38. The purity is usually 95%.
BenchChem offers high-quality 2,5-dichloro-N-[[4-(4-fluorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-dichloro-N-[[4-(4-fluorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antipathogenic Activity
Research has shown that derivatives similar to 2,5-dichloro-N-[[4-(4-fluorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide exhibit significant antipathogenic activities. Acylthioureas, for instance, have demonstrated promising interaction with bacterial cells, including strains known for their biofilm-forming capabilities like Pseudomonas aeruginosa and Staphylococcus aureus. The presence of halogen atoms on the phenyl substituent of the thiourea moiety significantly enhances antibiofilm properties, suggesting the potential of these derivatives in developing novel antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).
Heterocyclic Synthesis and Antitumor Activity
Compounds structurally related to 2,5-dichloro-N-[[4-(4-fluorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide have been utilized in the synthesis of novel heterocyclic compounds. A series of 3-(2,4-dichloro-5-fluorophenyl)-6-(substituted phenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines demonstrated moderate to excellent in vitro antitumor activity against a variety of cancer cell lines. This indicates the relevance of such structures in medicinal chemistry for the development of new anticancer agents (Bhat, Poojary, Prasad, Naik, & Holla, 2009).
Antifungal and Antibacterial Properties
Another study reported the synthesis and antifungal activity of benzoxazole derivatives, including compounds with structural similarities to 2,5-dichloro-N-[[4-(4-fluorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide. These compounds exhibited activity against Candida strains, with certain derivatives showing comparable activity to commercially available azoles. This research underscores the potential of such compounds in treating fungal infections and possibly designing new antifungal drugs (Staniszewska et al., 2021).
Advanced Synthetic Methodologies
Additionally, research focusing on the catalyst- and solvent-free synthesis of fluorine-substituted benzamides through microwave-assisted Fries rearrangement demonstrates the utility of these compounds in organic synthesis. The study not only presented an efficient synthetic route but also contributed to the understanding of the reaction mechanism via theoretical studies, highlighting the importance of such compounds in facilitating the development of novel synthetic methodologies (Moreno-Fuquen et al., 2019).
Propiedades
IUPAC Name |
2,5-dichloro-N-[[4-(4-fluorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Cl2FN4O2S/c25-16-6-11-20(26)19(12-16)23(33)28-13-22-29-30-24(31(22)18-9-7-17(27)8-10-18)34-14-21(32)15-4-2-1-3-5-15/h1-12H,13-14H2,(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJDOYMUVQOLFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CNC(=O)C4=C(C=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Cl2FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2559265.png)


![N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2559269.png)
![Ethyl 1-((2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)sulfonyl)piperidine-3-carboxylate](/img/structure/B2559270.png)
![5-Methyl-4-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylic acid](/img/structure/B2559272.png)


![Ethyl 4-((4-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2559278.png)
methanone](/img/structure/B2559280.png)
![N-(4-fluorophenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2559285.png)

![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-acetamidophenyl)acetamide](/img/structure/B2559287.png)
